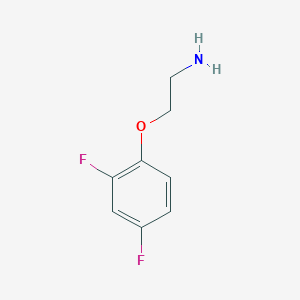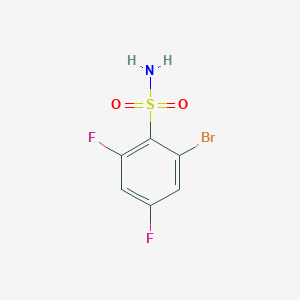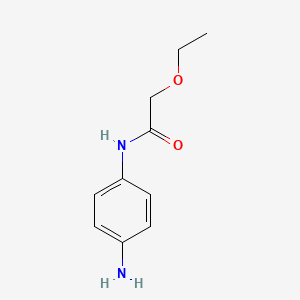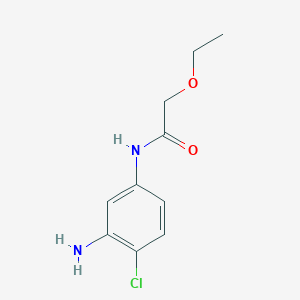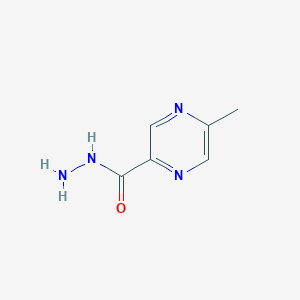
1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide (1-BPCPM) is an organic compound that has been studied for its potential applications in scientific research due to its unique chemical structure and properties. 1-BPCPM is a member of the sulfonamide family, which is a group of organic compounds that contain the sulfonamide functional group. This compound has been studied for its potential applications in a variety of scientific research fields, such as organic synthesis, medicinal chemistry, and drug discovery.
Applications De Recherche Scientifique
Anticancer Properties
Bromophenol derivatives like BOS-102, containing 1-(4-Bromophenyl) structures, have demonstrated significant anticancer activities, particularly against lung cancer cells. BOS-102 effectively induces cell cycle arrest and apoptosis in human A549 lung cancer cells through mechanisms involving ROS-mediated PI3K/Akt and the MAPK signaling pathway. This suggests potential for these compounds in the development of anticancer drugs (Guo et al., 2018).
Synthetic Organic Chemistry Applications
Compounds with vinylsulfone and vinylsulfonamide structures, which can be synthesized from bromophenyl-based compounds, are widely utilized in synthetic organic chemistry. These compounds serve as active agents in various reactions, including 1,4-addition and electrocyclization reactions, indicating their importance in the field of synthetic chemistry (Kharkov University Bulletin Chemical Series, 2020).
Enzyme Inhibition
Aromatic sulfonamide inhibitors, incorporating 1-(4-Bromophenyl) structures, have been developed to inhibit carbonic anhydrase (CA) isoenzymes, showing nanomolar half maximal inhibitory concentrations (IC50). These inhibitors demonstrate varying affinities for different isoenzymes, suggesting their potential in therapeutic applications targeting specific enzymes (Supuran et al., 2013).
Catalysis and Synthesis
Bromophenyl-based compounds have shown efficacy as catalysts and intermediates in various chemical reactions. For instance, novel bromophenyl sulfonamide reagents have been synthesized and used as catalysts for the synthesis of heterocyclic compounds through condensation reactions, indicating their role in facilitating and streamlining synthetic pathways (Khazaei et al., 2014).
Molecular Electronic Applications
Simple and accessible aryl bromides, including those with 4-bromophenyl structures, serve as valuable building blocks for molecular wires used in electronic devices. These compounds undergo efficient transformations, suggesting their significance in the field of molecular electronics (Stuhr-Hansen et al., 2005).
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific enzymes or proteins in the Leishmania and Plasmodium species, which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
For instance, a molecular docking study conducted on a similar compound revealed that it displayed superior antipromastigote activity, which was justified by its better fitting pattern in the active site of a specific enzyme .
Biochemical Pathways
Based on the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound likely interferes with the metabolic pathways of the leishmania and plasmodium species .
Result of Action
Similar compounds have been shown to exhibit potent antileishmanial and antimalarial activities, suggesting that the compound likely leads to the death or inhibition of the leishmania and plasmodium species .
Analyse Biochimique
Biochemical Properties
1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells by increasing the production of reactive oxygen species . This oxidative stress can lead to cellular damage, alterations in gene expression, and disruption of normal cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. One notable interaction is with acetylcholinesterase, where this compound binds to the active site of the enzyme, inhibiting its activity . This inhibition leads to an accumulation of acetylcholine, which can affect neurotransmission and other cholinergic functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can result in sustained inhibition of acetylcholinesterase and prolonged alterations in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as the modulation of cholinergic signaling pathways. At high doses, it can cause toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects on metabolic flux and metabolite levels can vary depending on the specific pathways involved and the concentration of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation . For example, it may be transported across cell membranes by specific transporters, affecting its concentration within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-N-cyclopentylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c13-11-7-5-10(6-8-11)9-17(15,16)14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBHXTSDRWPJGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)CC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589923 |
Source


|
| Record name | 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
950256-12-9 |
Source


|
| Record name | 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

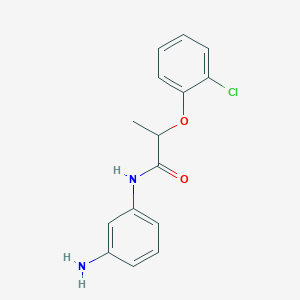
![N-[(4-fluorophenyl)acetyl]glycine](/img/structure/B1341515.png)
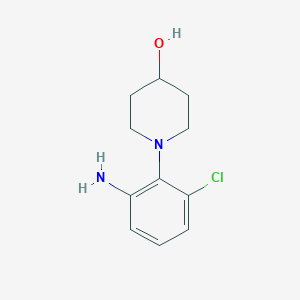
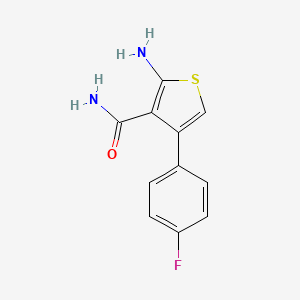

![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)
